Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate
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Overview
Description
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ion, a dichlorophenyl group, and an azo linkage, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dichloro-4-aminobenzenesulfonamide, followed by coupling with N,N-dimethylaniline to form the azo compound. This intermediate is then reacted with 4-(2-aminoethyl)pyridine to yield the final product. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification techniques are employed to isolate and refine the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and sulfonamide groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, chloride
- Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, bromide
Uniqueness
Compared to similar compounds, Pyridinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate exhibits unique properties due to the presence of the acetate group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for specific applications .
Properties
CAS No. |
68929-03-3 |
---|---|
Molecular Formula |
C25H29Cl2N5O4S |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2,5-dichloro-4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide;acetate |
InChI |
InChI=1S/C23H26Cl2N5O2S.C2H4O2/c1-4-30(15-14-29-12-6-5-7-13-29)19-10-8-18(9-11-19)26-27-22-16-21(25)23(17-20(22)24)33(31,32)28(2)3;1-2(3)4/h5-13,16-17H,4,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
QXTKCVWOSBEYKK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)N(C)C)Cl.CC(=O)[O-] |
Origin of Product |
United States |
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